1,3,5-tris(3,4-dichlorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
1,3,5-tris(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes three 3,4-dichlorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tris(3,4-dichlorophenyl)-4-methyl-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetylacetone under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include:
Temperature: 80-100°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,5-tris(3,4-dichlorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide
Major Products
Oxidation: Formation of corresponding carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
1,3,5-tris(3,4-dichlorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,3,5-tris(3,4-dichlorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved can include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione: Similar in structure but contains a triazinane ring instead of a pyrazole ring.
1,3,5-tris(4-chlorophenyl)-4-methyl-1H-pyrazole: Similar but with different halogen substitution.
Uniqueness
1,3,5-tris(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H12Cl6N2 |
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Molecular Weight |
517.1 g/mol |
IUPAC Name |
1,3,5-tris(3,4-dichlorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C22H12Cl6N2/c1-11-21(12-2-5-15(23)18(26)8-12)29-30(14-4-7-17(25)20(28)10-14)22(11)13-3-6-16(24)19(27)9-13/h2-10H,1H3 |
InChI Key |
BWAZRXZKNGPJHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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